Product packaging for Indopine(Cat. No.:CAS No. 3569-26-4)

Indopine

Cat. No.: B1594909
CAS No.: 3569-26-4
M. Wt: 332.5 g/mol
InChI Key: PKONSPWBWMIPAF-UHFFFAOYSA-N
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Description

Chemical Identifier Summary Indopine is a chemical compound with the CAS Registry Number 3569-26-4 . Its systematic IUPAC name is 3-[2-[1-(2-Phenylethyl)-4-piperidyl]ethyl]-1H-Indole . The compound has a molecular formula of C 23 H 28 N 2 and a molecular weight of 332.49 g/mol . Disclaimer This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2 B1594909 Indopine CAS No. 3569-26-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3569-26-4

Molecular Formula

C23H28N2

Molecular Weight

332.5 g/mol

IUPAC Name

3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole

InChI

InChI=1S/C23H28N2/c1-2-6-19(7-3-1)12-15-25-16-13-20(14-17-25)10-11-21-18-24-23-9-5-4-8-22(21)23/h1-9,18,20,24H,10-17H2

InChI Key

PKONSPWBWMIPAF-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Indopine

Established Synthetic Pathways for Indopine

The synthesis of complex organic molecules like this compound often relies on established methodologies that have been developed and refined over time. These pathways typically involve a series of chemical reactions to construct the target molecule from simpler starting materials.

Multi-Step Synthesis Approaches

Multi-step synthesis is a fundamental strategy in organic chemistry for assembling intricate molecular structures. This involves a sequence of individual reactions, each contributing to the gradual build-up of the final product's carbon skeleton and functional groups. While specific detailed multi-step synthetic routes for this compound itself were not extensively detailed in the search results, the literature highlights multi-step processes for synthesizing related indole (B1671886) and indoline (B122111) structures. For instance, a novel one-pot multistep synthesis has been developed for spiro-heterocyclic indolenines, which are scaffolds present in indole alkaloids. This process involves a sequence of reactions including oxidation, a Ugi-type three-component reaction, and intramolecular electrophilic aromatic substitution. beilstein-journals.orgnih.govresearchgate.netnih.gov Such multi-step approaches are common for constructing complex indole-containing compounds.

Development of Novel Synthetic Routes for this compound

Ongoing research in organic chemistry focuses on developing novel and improved synthetic routes to known compounds. These efforts aim to enhance efficiency, reduce environmental impact, and provide access to a wider range of analogues.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net While a specific "green synthesis" of this compound was not detailed in the search results, there is a growing interest in applying green chemistry to the synthesis of indole derivatives. For example, metal-free methods and sustainable multicomponent reactions for indole synthesis have been explored, utilizing more benign conditions and solvents like ethanol. rsc.orgrsc.org These approaches align with green chemistry principles by minimizing waste and avoiding toxic reagents or catalysts. The development of such environmentally friendly methods for related indole structures suggests potential avenues for exploring green synthesis routes for this compound in the future.

Catalytic Approaches for this compound Elaboration

Catalysis plays a crucial role in modern organic synthesis by accelerating reactions, improving selectivity, and allowing for milder reaction conditions. Various catalytic methods have been developed for the synthesis and functionalization of indole and indoline rings. This includes catalytic synthesis of indolines via hydrogen atom transfer to cobalt(III)–carbene radicals and palladium-catalyzed intramolecular amination reactions. nih.govorganic-chemistry.org Iridium-catalyzed tandem dehydrogenation has also been used for the regio-selective C-H and N-H bond functionalizations of indolines. organic-chemistry.org While direct application of these specific catalytic systems to the synthesis of this compound was not found, these examples demonstrate the broad utility of catalysis in constructing and modifying the core indole/indoline structure present in this compound. Novel catalytic approaches, such as those involving tantalum(V) ureate and nickel catalysts for C-N coupling, are also being developed for the synthesis of N-aryl indolines and indoles, highlighting the continuous innovation in this area. nih.gov

Solid-Phase Synthesis Techniques for this compound and Analogues

Solid-phase synthesis involves immobilizing the growing molecule on a solid support, which simplifies purification steps by allowing excess reagents and by-products to be washed away. wikipedia.orgd-nb.info This technique is particularly useful for the synthesis of libraries of compounds and for multi-step sequences. While specific reports on the solid-phase synthesis of this compound were not found, solid-phase synthesis has been successfully applied to the synthesis of biologically important indoles and indolizidine/quinolizidine derivatives. nih.govnih.gov The principles and techniques developed for the solid-phase synthesis of other indole-containing compounds could potentially be adapted for the synthesis of this compound or its analogues, offering advantages in terms of purification and potential for parallel synthesis.

Regioselective and Stereoselective Synthesis of this compound Analogues

Regioselectivity and stereoselectivity are critical aspects in the synthesis of complex molecules and their analogues, ensuring that reactions occur at desired positions and with specific spatial arrangements. Achieving control over these parameters is essential for producing compounds with defined properties.

Research into the synthesis of indole and piperidine (B6355638) derivatives highlights various approaches to control regioselectivity and stereoselectivity. For instance, studies on the regioselective synthesis of indanones, which also contain a cyclic system, have shown that the reaction conditions, such as the acidity of the medium, can significantly influence the position of substitution. d-nb.info In indole chemistry, regioselective functionalization at different positions of the indole ring (e.g., C2, C3, N1) is often achieved by employing specific catalysts or reaction conditions. chesci.comscirp.orgmdpi.comresearchgate.net

Stereoselective synthesis of spirocyclic compounds incorporating indole and piperidine moieties has also been reported. nih.govrsc.orgchemrxiv.org These methods often involve cascade reactions or cycloadditions mediated by catalysts, including chiral catalysts, to control the formation of stereocenters. nih.govrsc.orgchemrxiv.orgrsc.orgmdpi.comumontpellier.fr While these examples pertain to related structures, the principles and methodologies employed, such as the use of specific catalysts, chiral auxiliaries, or controlled reaction parameters, are relevant to the potential regioselective and stereoselective synthesis of this compound analogues.

Derivatization and Functionalization of the this compound Scaffold

The derivatization and functionalization of the this compound scaffold would involve introducing or modifying functional groups on its core structural elements: the indole moiety, the piperidine ring system, and the phenethyl substituent. This is a common strategy in medicinal chemistry to explore structure-activity relationships and tune the properties of a compound.

Modification of the Indole Moiety of this compound

The indole moiety of this compound presents several positions for potential modification, including the nitrogen atom (N1), and the carbon atoms of both the five-membered (C2, C3) and six-membered rings (C4, C5, C6, C7). chesci.commdpi.com Modifications at these positions can significantly impact the compound's physical, chemical, and biological properties.

Research on indole derivatives demonstrates various functionalization strategies. For example, substitution at the nitrogen atom (N1) of the indole ring with different groups like alkyl, haloalkyl, alkenyl, cycloalkylmethyl, or arylalkyl groups is a common modification. ilga.govsdlegislature.gov The C2 and C3 positions are also key sites for functionalization, often involved in reactions that attach other ring systems or side chains. chesci.commdpi.comresearchgate.net Modifications on the six-membered ring of the indole system (C4-C7) with halogens, nitro groups, or methoxy (B1213986) groups have also been explored in various indole-containing compounds to alter their activity. chesci.commdpi.comnih.gov

While specific data tables detailing modifications solely on the indole moiety of this compound were not found, the general literature on indole chemistry provides a basis for understanding the types of transformations possible. These could include alkylation, acylation, halogenation, nitration, or the introduction of various carbon- and heteroatom-based substituents via coupling reactions.

Alterations to the Piperidine Ring System of this compound

The piperidine ring in this compound offers opportunities for modification at the nitrogen atom and the carbon atoms (C2, C3, C4, C5, C6). The piperidine nitrogen is typically substituted with the phenethyl group in this compound, but this nitrogen can be a site for alternative substitutions in analogues. researchgate.netnih.govresearchgate.nettexas.govmn.govmo.gov The carbon atoms of the piperidine ring can be functionalized with various groups, or the ring itself can undergo structural alterations such as ring expansion or contraction, or the introduction of bridging units. researchgate.netnih.govnih.govnih.gov

Studies on piperidine-containing compounds, such as fentanyl analogues which also feature a substituted piperidine ring, illustrate the impact of modifications on this core. researchgate.netnih.govresearchgate.nettexas.govmn.govmo.gov Alterations to the piperidine ring have included the introduction of alkyl, alkenyl, alkoxyl, ester, ether, hydroxyl, halo, haloalkyl, amino, or nitro groups. texas.govmn.gov Ring system modifications, such as replacing the piperidine ring with other cyclic systems like pyrrolidines or azepanes, or introducing spiro centers or bridged structures, have also been investigated in related compound series. nih.govnih.govnih.gov

Specific experimental details or data tables focusing exclusively on alterations to the piperidine ring of this compound were not found. However, the extensive research on modifying the piperidine ring in other pharmacologically active molecules indicates that a wide range of chemical transformations are applicable, including alkylation, acylation, addition reactions, and various metal-catalyzed coupling processes.

Variations of the Phenethyl Substituent in this compound

The phenethyl substituent attached to the piperidine nitrogen in this compound provides another avenue for structural variation. This group consists of a two-carbon linker attached to a phenyl ring. Modifications can involve alterations to the phenyl ring or changes to the linker chain.

Variations to the phenyl ring can include the introduction of substituents at different positions (ortho, meta, or para) with various electronic and steric properties, such as halogens, alkyl groups, alkoxyl groups, or nitro groups. texas.govmn.govmo.govmdpi.com Replacing the phenyl ring with other aromatic or heteroaromatic systems is also a common strategy in analogue synthesis. nih.govtexas.gov

Modifications to the ethyl linker chain could involve altering its length, introducing branching, unsaturation, or incorporating heteroatoms. researchgate.netnih.govmdpi.com

Research on compounds structurally related to fentanyl has explored variations of the phenethyl group, including its replacement with other alkyl, ethereal, or nitrile moieties, as well as the introduction of substituents on the phenyl ring. researchgate.netnih.govtexas.govmn.govmo.govmdpi.com These studies demonstrate that modifications to the phenethyl substituent can influence the potency and properties of the resulting compounds. nih.govmdpi.com

While specific data on variations of the phenethyl substituent in this compound were not found, the general strategies employed in the synthesis of analogues of related compounds provide a strong indication of the types of modifications that could be applied to the phenethyl group of this compound. These modifications would likely be achieved through standard organic reactions such as electrophilic aromatic substitution, metal-catalyzed coupling reactions, or alkylation reactions.

Advanced Spectroscopic and Chromatographic Analysis of Indopine and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Indopine

NMR spectroscopy is a powerful, non-destructive technique essential for determining the detailed structural architecture of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides information about the number and type of atoms, their electronic environment, and their connectivity.

1H NMR and 13C NMR Characterization

One-dimensional ¹H NMR and ¹³C NMR spectra are fundamental to the characterization of this compound. The ¹H NMR spectrum reveals the different types of hydrogen atoms in the molecule, their relative numbers (integration), and their connectivity to neighboring protons through spin-spin coupling (multiplicity). Chemical shifts (δ) in the ¹H spectrum are indicative of the electronic environment of each proton, with characteristic regions for aromatic, aliphatic, and protons adjacent to heteroatoms or electron-withdrawing groups. researchgate.netnih.govchemicalbook.comnih.gov

Similarly, the ¹³C NMR spectrum provides information about the different types of carbon atoms present in this compound. The chemical shifts in the ¹³C spectrum are sensitive to the hybridization state and the electronic environment of each carbon atom. researchgate.netnih.govnih.govutah.educhemicalbook.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms, aiding in the assignment of signals in the ¹³C NMR spectrum. utah.edu

For a molecule like this compound, which contains indole (B1671886) and piperidine (B6355638) rings, characteristic signals would be expected in both the ¹H and ¹³C NMR spectra corresponding to the aromatic protons and carbons of the indole moiety, the aliphatic protons and carbons of the piperidine ring and the ethyl linker, and the protons and carbons adjacent to the nitrogen atoms.

Two-Dimensional NMR Techniques for this compound Architecture Confirmation

Two-dimensional (2D) NMR experiments are invaluable for establishing correlations between nuclei and confirming the structural connectivity that cannot be unambiguously determined from 1D spectra alone. nih.govprinceton.eduepfl.chresearchgate.netsdsu.eduemerypharma.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. princeton.eduepfl.chsdsu.eduemerypharma.com This helps in tracing the connectivity of adjacent protons within the aliphatic chains and cyclic systems of this compound.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond correlations). princeton.eduepfl.chresearchgate.netsdsu.eduemerypharma.com This is crucial for assigning carbon signals based on known proton assignments and vice versa. Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups. epfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC experiment reveals long-range correlations between protons and carbon atoms separated by two to four bonds. princeton.eduepfl.chresearchgate.netsdsu.eduemerypharma.com HMBC is particularly useful for establishing connectivity across quaternary carbons and for confirming the linkages between different parts of the molecule, such as the connection between the indole ethyl linker and the piperidine ring in this compound.

By combining the information obtained from 1D and 2D NMR experiments, the complete assignment of ¹H and ¹³C resonances and the confirmation of this compound's molecular architecture can be achieved.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, as well as providing structural insights through fragmentation analysis. spectroscopyonline.comalevelchemistry.co.uk

High-Resolution Mass Spectrometry for this compound Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of a compound. alevelchemistry.co.ukmicrotrace.commdpi.combioanalysis-zone.com Unlike low-resolution MS, which measures m/z values to only a few decimal places, HRMS provides exact mass measurements with high precision (typically sub-1 part-per-million accuracy). alevelchemistry.co.ukmicrotrace.combioanalysis-zone.com

For this compound, HRMS would be used to measure the exact mass of the protonated or molecular ion. By comparing the experimentally determined exact mass to the theoretically calculated exact mass for the proposed molecular formula (C₂₃H₂₈N₂), the elemental composition can be confirmed with a high degree of certainty. nih.gov This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. alevelchemistry.co.ukbioanalysis-zone.com

Tandem Mass Spectrometry for Fragment Analysis of this compound

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. nationalmaglab.orgnih.govwikipedia.org This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. nationalmaglab.org

In MS/MS analysis of this compound, the protonated molecular ion would typically be selected in the first stage of the mass spectrometer and then subjected to fragmentation, commonly through collision-induced dissociation (CID). nationalmaglab.orgwikipedia.org The resulting fragment ions are then mass-analyzed in the second stage. The pattern of fragment ions is characteristic of the molecule's structure, as bonds break in predictable ways depending on their strength and the presence of labile groups.

For indole-containing compounds, characteristic fragmentation patterns often involve cleavages within the indole ring system or at the bonds connecting the indole core to substituents. nih.govresearchgate.netresearchgate.net Similarly, the piperidine ring and the ethyl linker in this compound would undergo fragmentation, yielding ions corresponding to specific substructures. Analysis of these fragment ions can help confirm the presence and connectivity of the different moieties within the this compound molecule. While specific fragmentation data for this compound is not available, studies on related indole alkaloids demonstrate the utility of MS/MS in elucidating complex structures through characteristic neutral losses and fragment ions. nih.govresearchgate.netresearchgate.net

Chromatographic Purity Assessment and Isolation Techniques for this compound

Chromatographic techniques are indispensable for separating a target compound from impurities and for assessing its purity. neopharmlabs.comiipseries.orgwaters.comchromatographyonline.com They are also crucial for the isolation of pure compounds from complex mixtures, whether from synthetic reactions or natural sources.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical purity assessment and preparative isolation of organic compounds like this compound. microtrace.comneopharmlabs.comnih.govnih.govgoogle.comnih.govgoogle.comresearchgate.net In analytical HPLC, a small amount of the sample is injected onto a stationary phase, and components are separated based on their differential interactions with the stationary and mobile phases. A detector (such as a UV-Vis detector or a mass spectrometer) then monitors the eluting compounds. microtrace.com The retention time of this compound under specific chromatographic conditions serves as an identifier, and the peak area relative to the total peak area in the chromatogram provides an estimate of its purity. neopharmlabs.com

For isolating larger quantities of pure this compound, preparative HPLC is employed. neopharmlabs.comwaters.comchromatographyonline.com This involves using larger columns and higher flow rates than analytical HPLC. Fractions containing the target compound (this compound) are collected as they elute from the column, and these fractions can then be combined and the solvent removed to obtain the purified compound. microtrace.comchromatographyonline.com

Other chromatographic techniques, such as Gas Chromatography (GC), may be applicable depending on the volatility and thermal stability of this compound and any potential intermediates or impurities. neopharmlabs.comiipseries.orgThis compound.comscribd.com Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and as a preliminary step to optimize conditions for column chromatography. iipseries.org

The choice of stationary phase (e.g., reversed-phase or normal-phase) and mobile phase composition in HPLC is critical for achieving adequate separation of this compound from closely related impurities. neopharmlabs.com Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides a powerful tool for both separation and identification of components in a mixture, allowing for the detection and characterization of impurities even at low concentrations. microtrace.commdpi.comiipseries.org

The successful application of these spectroscopic and chromatographic techniques is paramount for the complete characterization, quality control, and isolation of pure this compound for further research or application.

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. khanacademy.org It is particularly useful for substances that can be vaporized without decomposition. khanacademy.org While this compound itself (molecular weight 332.5 g/mol ) might require derivatization to increase its volatility for GC analysis, the technique could be highly relevant for analyzing more volatile intermediates or degradation products.

GC analysis typically involves a stationary phase within a column and a mobile phase, which is an inert carrier gas (e.g., Helium or Nitrogen). khanacademy.org Compounds are separated based on their boiling points and their interaction with the stationary phase. khanacademy.org Various detectors can be used, including Flame Ionization Detectors (FID) or Mass Spectrometry (MS). unodc.orgresearchgate.net GC-MS is particularly valuable as it provides both separation and structural information through mass fragmentation patterns. researchgate.netnih.govresearchgate.netnih.gov

Applications of GC-MS have been demonstrated for the analysis of various volatile organic compounds and pharmaceutical substances, including the determination of volatile compounds in natural products and the quantification of drugs like ibuprofen (B1674241) and opiates in biological or environmental samples. researchgate.netresearchgate.netnih.govthescipub.com These studies highlight the need for method optimization, including injector and detector temperatures, oven temperature programs, column type, and carrier gas flow rate. unodc.orgresearchgate.net Sample preparation, including extraction and potentially derivatization for less volatile compounds, is also a critical step in GC analysis. researchgate.netnih.govnih.gov

If this compound has volatile synthetic intermediates or undergoes degradation to form volatile products, GC or GC-MS methods would be essential for their identification and quantification. For instance, analysis of volatile compounds in pine resin derivatives using GC-MS has identified terpenes like alpha-pinene (B124742) and beta-pinene. researchgate.netconnectamericas.com While not directly related to this compound's structure, this illustrates the application of GC to analyze volatile components in complex mixtures.

The development of a GC method for volatile this compound derivatives would involve:

Sample Preparation: Potentially involving extraction techniques like Headspace Solid-Phase Microextraction (HS-SPME) or liquid-liquid extraction, followed by solvent evaporation or direct injection. researchgate.netthescipub.com

Column: Capillary columns with appropriate stationary phases (e.g., chemically bonded methyl silicone) suitable for the polarity of the analytes. unodc.orgresearchgate.netresearchgate.net

Temperature Program: Optimized oven temperature profile to achieve separation of compounds with different boiling points. researchgate.net

Carrier Gas: Inert gas like Helium or Nitrogen. unodc.orgnih.gov

Detector: FID or MS (for structural information). unodc.orgresearchgate.netresearchgate.netnih.gov

Detailed research on specific volatile this compound derivatives and their GC analysis is not present in the provided results, suggesting this could be an area for further analytical investigation.

Computational Chemistry and Molecular Modeling of Indopine

Quantum Chemical Calculations on Indopine

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for understanding the electronic structure and properties of molecules. mdpi.comrsc.orgaspbs.comfrontiersin.org These calculations can provide detailed information about how electrons are distributed within the molecule and the energies associated with different molecular orbitals.

The electronic structure of a molecule describes the arrangement and energy levels of its electrons. Quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods, can be used to calculate the electronic structure of this compound. mdpi.comaps.orgarxiv.orgmdpi.com A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energies and spatial distributions of the HOMO and LUMO are crucial for predicting a molecule's reactivity, including its propensity to donate or accept electrons in chemical reactions. dergipark.org.tr For molecules containing indole (B1671886) rings, the π system of the indole core often plays a significant role in the characteristics of the FMOs.

Understanding the distribution of charge within a molecule is essential for predicting its interactions with other charged or polar species, such as solvents, ions, or biomolecules. pamoc.itlibretexts.orgmit.edulibretexts.orgwikipedia.org Quantum chemical calculations can determine the partial atomic charges on each atom in this compound, providing a detailed picture of charge distribution. dergipark.org.trpamoc.it

Electrostatic Potential (ESP) analysis visualizes the molecular charge distribution by mapping the electrostatic potential onto the molecular surface. libretexts.orgwikipedia.org Regions of negative electrostatic potential typically indicate areas where a molecule is susceptible to electrophilic attack or can form favorable interactions with positive charges (e.g., hydrogen bond donors). libretexts.org Conversely, regions of positive electrostatic potential suggest areas prone to nucleophilic attack or favorable interactions with negative charges (e.g., hydrogen bond acceptors). libretexts.org For this compound, ESP analysis would highlight the polarity of different parts of the molecule, particularly around the nitrogen atoms and the indole ring system, which can influence its solvation and binding characteristics.

Electronic Structure and Frontier Molecular Orbitals of this compound

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their interactions by simulating their movements and forces over time. arxiv.orgmdpi.comnih.govmdpi.comnih.govfrontiersin.org MD simulations can explore the flexibility of a molecule and how it interacts with its environment.

Molecules with flexible bonds, like this compound, can adopt multiple three-dimensional arrangements called conformations. nih.govorganicchemistrytutor.comresearchgate.netimperial.ac.uk Conformational analysis aims to identify the lowest-energy, most stable conformations and the energy barriers between them. organicchemistrytutor.com MD simulations can be used to sample the conformational space of this compound, exploring the various orientations of its flexible side chains relative to the indole core and piperidine (B6355638) ring. nih.govresearchgate.net Understanding the preferred conformations is important as they can influence a molecule's physical properties and its ability to bind to targets.

Ligand-protein docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein target. nih.govwikipedia.orgmdpi.comnih.gov While specific docking studies for this compound were not found in the search results, conceptually, docking simulations could be performed if a relevant protein target were identified. nih.govfrontiersin.orgnih.govnih.gov

In a typical docking study, the three-dimensional structure of the protein target is required. Computational algorithms then explore possible orientations and conformations of this compound within the protein's binding site. wikipedia.orgmdpi.com Scoring functions are used to estimate the binding energy and rank the potential binding poses. mdpi.com MD simulations can complement docking by providing a more dynamic view of the ligand-protein complex, accounting for the flexibility of both the ligand and the protein and the influence of the surrounding environment (e.g., water molecules). mdpi.comnih.govfrontiersin.org This can help refine docking poses and provide a more accurate assessment of binding stability.

Conformational Analysis of this compound

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. researchgate.netnih.govd-nb.infonih.govmdpi.com This approach is widely used in drug discovery to predict the activity of new compounds based on their structures and to design molecules with improved properties. researchgate.netd-nb.infonih.gov

While specific QSAR models for this compound itself were not identified, studies on indole analogues demonstrate the applicability of this method to compounds containing the indole scaffold. researchgate.netnih.govd-nb.infomdpi.com QSAR models for this compound analogues would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of structurally related compounds with known biological activity. d-nb.infomdpi.com Statistical methods are then used to build a model that correlates these descriptors with the observed activity. d-nb.infomdpi.com Such a model could potentially be used to predict the activity of novel this compound derivatives and guide the synthesis of compounds with desired properties. researchgate.netd-nb.info

Development of Predictive Models for this compound Scaffold Activity

Predictive models are computational tools that forecast the likely outcomes based on historical and current data domino.airesearchgate.net. In the context of drug discovery, predictive models are developed to anticipate the biological activity of compounds based on their chemical structures and properties nih.govresearchgate.net. For a scaffold like this compound, developing predictive models would involve utilizing datasets of this compound derivatives with known activities against a specific biological target.

The process typically involves:

Data Collection and Preparation: Gathering structural and activity data for a series of this compound derivatives. This data needs to be cleaned, standardized, and represented in a format suitable for computational analysis domino.aibiorxiv.org.

Feature Selection and Engineering: Identifying molecular descriptors or fingerprints that capture the relevant chemical information of the this compound scaffold and its variations researchgate.netnih.gov.

Model Building: Employing machine learning algorithms (e.g., QSAR models, machine learning classifiers) to build a model that correlates the molecular features with the observed biological activity researchgate.netnih.govresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, is a widely used computational method to elucidate the relationships between chemical properties and biological activities researchgate.net.

Model Validation: Rigorously evaluating the predictive performance of the model using independent datasets to ensure its reliability and generalizability domino.aibiorxiv.org.

While a specific predictive model for the this compound scaffold was not found, studies on other scaffolds like indoline (B122111) and indole derivatives demonstrate the applicability of these methods researchgate.netnih.gov. For example, QSAR modeling has been used to study nitrogen-containing heterocyclic scaffolds, including indole, to identify key properties for biological activity researchgate.net.

Pharmacophore Modeling Based on this compound Core Structure

Pharmacophore modeling is a technique used to identify the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond acceptors, donors, hydrophobic centers, aromatic rings) of molecules required for optimal interaction with a specific biological target computabio.commdpi.com. A pharmacophore model based on the this compound core structure would represent the key features of the this compound scaffold that are crucial for its binding to a target protein.

The steps involved in creating a pharmacophore model based on the this compound core could include:

Ligand-Based Approach: If a set of active this compound derivatives is available, a ligand-based pharmacophore model can be generated by aligning these molecules and identifying the common chemical features and their spatial arrangement that are conserved among the active compounds computabio.commdpi.com.

Structure-Based Approach: If the 3D structure of a biological target bound to this compound or an this compound derivative is known, a structure-based pharmacophore model can be derived from the protein-ligand complex, highlighting the interactions between the this compound scaffold and the target's binding site computabio.comnih.gov. This approach focuses on the key interactions observed in the complex, such as hydrogen bonding and hydrophobic interactions mdpi.com.

Model Refinement and Validation: The generated pharmacophore model is refined and validated to ensure its ability to distinguish between active and inactive compounds computabio.com.

Pharmacophore models are valuable tools for understanding the structural requirements for activity and for virtual screening computabio.com. Studies on other indole and indoline derivatives have utilized pharmacophore modeling to understand molecular interactions and identify potential antimicrobial or anticancer agents nih.govnih.gov.

Virtual Screening and Drug Design Strategies Utilizing this compound as a Lead Scaffold

Virtual screening (VS) is a computational technique used to search large chemical databases for potential drug candidates that are likely to bind to a specific biological target mdpi.comresearchgate.net. Utilizing this compound as a lead scaffold in virtual screening and drug design strategies involves leveraging the structural characteristics of this compound to discover novel compounds with desired biological activities nih.govsygnaturediscovery.com.

Strategies utilizing this compound as a lead scaffold include:

Scaffold Hopping: This strategy involves identifying molecules with different core structures (scaffolds) but similar biological activity to this compound sygnaturediscovery.combiosolveit.dechemrxiv.org. Computational methods can be used to search for compounds that are structurally dissimilar to this compound but share similar pharmacophoric features or molecular shape biosolveit.dechemrxiv.org.

Ligand-Based Virtual Screening: Using a pharmacophore model or similarity metrics derived from this compound or its active derivatives to screen chemical libraries and identify compounds with similar properties mdpi.comnih.govresearchgate.net.

Structure-Based Virtual Screening: If the 3D structure of a target protein is known, molecular docking simulations can be performed to predict how this compound derivatives might bind to the target's active site mdpi.comresearchgate.netfrontiersin.org. This allows for the identification of potential binding poses and interactions, guiding the design of new this compound-based ligands mdpi.comnih.gov.

De Novo Design: Computational methods can be used to design new molecules from scratch, building upon the this compound scaffold while optimizing for desired properties and interactions with a target saromics.com.

Library Design: Based on the structural features and activity of this compound, focused libraries of compounds containing the this compound scaffold or related structures can be computationally designed and then synthesized and tested experimentally 3ds.com.

These computational approaches accelerate the drug discovery process by prioritizing compounds for experimental testing, reducing the time and cost associated with traditional high-throughput screening wikipedia.orgresearchgate.net. The this compound scaffold, with its inherent structural features, can serve as a valuable starting point for the computational design and identification of novel bioactive molecules.

Molecular Pharmacology and Mechanistic Studies of Indopine in in Vitro Systems

Investigation of Indopine's Molecular Targets

Identifying the specific molecular targets of a compound is a key step in understanding its potential biological effects. This involves assessing its interaction with various cellular components, such as receptors, enzymes, and protein complexes.

Receptor Binding Assays for this compound (e.g., G-protein coupled receptors, ion channels)

Receptor binding assays are in vitro techniques used to quantify the interaction between a compound (ligand) and a target receptor. These assays are essential for determining the affinity and selectivity of a compound for a particular receptor. giffordbioscience.com Common methods include using radiolabeled ligands in competitive binding experiments to measure the displacement of the labeled ligand by the test compound, yielding parameters such as the dissociation constant (Kd) or inhibition constant (Ki). giffordbioscience.comnih.gov Functional assays can also provide information on the potency (EC50 or IC50) and efficacy of a compound. giffordbioscience.com

Enzyme Inhibition/Activation Studies of this compound

Enzyme inhibition or activation studies are conducted in vitro to determine if a compound can modulate the catalytic activity of specific enzymes. These studies help to understand the potential biochemical pathways that a compound might influence. Enzyme inhibitors can be classified based on their mechanism of action (e.g., competitive, uncompetitive, non-competitive, irreversible). rose-hulman.edudu.ac.inenzyme-modifier.ch Techniques often involve measuring enzyme activity in the presence of varying concentrations of the compound and analyzing the resulting kinetic data to determine parameters such as the inhibition constant (Ki) or IC50 value. rose-hulman.edudu.ac.innih.gov

The search results provided general information on enzyme inhibition and activation studies rose-hulman.edudu.ac.inenzyme-modifier.chnih.gov, including methods for assessing enzyme induction nih.gov and determining kinetic mechanisms enzyme-modifier.ch. However, specific data detailing this compound's effects on the activity of particular enzymes were not identified in the provided literature. Research on other indole (B1671886) compounds, such as indole-3-carbinol, has shown modulation of enzymes like cytochrome P-450 and those involved in cell cycle regulation nih.gov, indicating that enzymes can be relevant targets for this class of compounds. Without specific studies on this compound, its direct enzymatic modulation profile remains to be elucidated.

Elucidation of Signaling Pathways Influenced by this compound

Understanding how a compound affects intracellular signaling pathways provides insights into the downstream cellular responses it might trigger. This involves examining its impact on key signaling molecules and cascades.

Second Messenger System Modulation by this compound

Second messengers are intracellular molecules that relay signals from receptors on the cell surface to intracellular targets, amplifying and propagating the initial signal. mhmedical.comnih.govarizona.edunih.govwikipedia.org Examples include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+). arizona.edunih.govwikipedia.org In vitro studies investigating second messenger modulation typically involve measuring the levels of these molecules or the activity of enzymes involved in their synthesis or degradation in cells treated with the compound. giffordbioscience.comnih.govnih.gov

General information on second messenger systems and their modulation, particularly by GPCRs, is available mhmedical.comnih.govarizona.edunih.govwikipedia.org. However, the search results did not yield specific data on whether or how this compound modulates any second messenger systems in vitro. Studies on other compounds have demonstrated modulation of pathways involving cAMP, IP3, and Ca2+ arizona.edunih.govnih.gov, highlighting the potential for compounds to influence these systems.

Gene Expression Profiling in Response to this compound Exposure (Cellular Models)

Gene expression profiling in cellular models involves analyzing changes in the mRNA levels of a large number of genes in response to treatment with a compound. This provides a comprehensive view of the transcriptional impact of the compound and can reveal affected pathways and cellular processes. frontiersin.orgfrontiersin.orgelifesciences.orgbiorxiv.org Techniques such as microarrays or RNA sequencing are commonly used for this purpose. frontiersin.orgelifesciences.orgbiorxiv.org

The search results provided general information on gene expression profiling methodologies and their applications in studying cellular responses to compounds frontiersin.orgfrontiersin.orgelifesciences.orgbiorxiv.org. However, no specific studies detailing the gene expression profile of cells treated with this compound in vitro were found in the provided literature. Research on other compounds has shown that they can alter the expression of genes related to various cellular functions, including cell cycle regulation, apoptosis, and inflammation nih.govnih.gov.

Cellular Mechanisms of Action of this compound

Specific in vitro studies detailing the cellular mechanisms of action of the chemical compound this compound are not extensively reported in the provided search results. General principles of how small molecules interact with cells and exert their effects are well-established in molecular pharmacology, involving processes such as cellular uptake, distribution within the cell, binding to specific molecular targets, and downstream signaling events. However, the application of these principles specifically to this compound requires dedicated experimental investigation, the results of which were not found in the conducted searches.

Cellular Uptake and Localization Studies of this compound

Detailed studies specifically investigating the cellular uptake and intracellular localization of the chemical compound this compound are not available in the provided search results. Research into cellular uptake mechanisms typically involves examining how a compound crosses the cell membrane, which can occur through passive diffusion, active transport, or endocytosis. ebi.ac.uk Localization studies aim to determine where within the cell a compound accumulates (e.g., cytoplasm, nucleus, specific organelles). ebi.ac.uk Without specific experimental data for this compound, its precise cellular uptake pathways and intracellular distribution remain uncharacterized in the context of this review.

Intracellular Target Engagement of this compound

Information specifically on the intracellular target engagement of the chemical compound this compound is not present in the provided search results. Intracellular target engagement studies are crucial for understanding how a compound exerts its biological effects by binding to specific proteins or other molecules within the cell. Techniques such as cellular thermal shift assay (CETSA) or NanoBRET™ have been developed to measure target engagement in live cells. However, the application of these or similar methods to identify and confirm the intracellular targets of this compound has not been found in the surveyed literature.

Structure-Activity Relationships (SAR) of this compound Derivatives at the Molecular Level

Specific structure-activity relationship (SAR) studies focused on derivatives of the chemical compound this compound were not identified in the provided search results. SAR studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. This involves synthesizing a series of related compounds (derivatives) and evaluating their potency and efficacy in relevant assays.

Correlation of Structural Modifications with Molecular Target Affinity

Without specific SAR studies on this compound derivatives, there is no available data to correlate structural modifications with molecular target affinity for this compound. Such studies typically involve synthesizing analogs with variations in functional groups, stereochemistry, or the core scaffold and then measuring their binding affinity to a hypothesized or known molecular target.

Preclinical Biological Evaluation of Indopine in Controlled in Vitro and Model Organism Systems

In Vitro Cell-Based Assays for Indopine Activity

In vitro cell-based assays are fundamental tools in preclinical research, allowing for the assessment of a compound's effects on living cells in a controlled laboratory setting. These assays can provide insights into a compound's potency, efficacy, and mechanism of action at the cellular level precisionformedicine.combioagilytix.comnuvisan.comglobenewswire.com.

Based on the available search information, there are no specific detailed research findings or data tables describing the results of in vitro cell-based assays conducted to evaluate the activity of this compound. While the importance and methodologies of various cell-based assays are well-documented in general nih.govprecisionformedicine.combioagilytix.comnuvisan.comglobenewswire.com, data specifically linking this compound to outcomes in these assays were not found.

Receptor Functional Assays (e.g., reporter gene assays)

Receptor functional assays, such as reporter gene assays, are commonly used to determine if a compound can activate or inhibit specific cellular receptors or signaling pathways bio-connect.nlbmglabtech.comnih.govindigobiosciences.comindigobiosciences.com. These assays often involve genetically engineered cells where the activation of a target receptor leads to the expression of a reporter gene, producing a measurable signal like luminescence or fluorescence bio-connect.nlbmglabtech.comnih.gov.

No specific data was found in the conducted searches detailing the results of receptor functional assays or reporter gene assays performed with this compound to assess its activity on particular receptors or signaling pathways.

Cell Line-Specific Responses to this compound

Studying the responses of various cell lines to a compound can reveal tissue-specific effects or differential sensitivity depending on the cell type and its genetic makeup precisionformedicine.comnuvisan.com. This helps to understand the potential range of a compound's activity across different biological contexts.

Information regarding the specific responses of different cell lines to treatment with this compound, such as effects on cell viability, proliferation, or specific cellular processes, was not available in the search results.

Phenotypic Screening of this compound in Disease Models (e.g., neuronal, immunological, in vitro cancer models)

Phenotypic screening involves testing compounds in cell-based models that mimic specific aspects of a disease, without necessarily knowing the compound's direct molecular target nih.govinnoprot.comnih.gov. This approach can identify compounds that correct a disease phenotype at the cellular level. Examples include using neuronal cell models for neurodegenerative diseases, immunological cell models for inflammatory or immune disorders, and cancer cell models for evaluating anti-cancer effects innoprot.commdpi.comnih.govcrownbio.com.

While the use of in vitro disease models for phenotypic screening is a recognized approach in drug discovery innoprot.commdpi.comnih.govcrownbio.com, no specific studies detailing the phenotypic screening of this compound in neuronal, immunological, or in vitro cancer models were found in the available literature.

Exploratory Studies of this compound in Lower Organism Models

Lower organism models, such as Caenorhabditis elegans and Drosophila melanogaster, and zebrafish embryos, offer valuable systems for exploratory biological studies due to their genetic tractability, relatively simple biological systems, and rapid life cycles springernature.comnih.govrvc.ac.uk. They can be used to assess general biological effects, toxicity, developmental impacts, and influence on conserved biological pathways micropublication.orgnih.govmdpi.comrvc.ac.uk.

Based on the conducted searches, there is no specific information or published data detailing exploratory studies of this compound conducted in lower organism models such as C. elegans, Drosophila melanogaster, or zebrafish embryos. While these models are widely used in biological research and drug screening micropublication.orgspringernature.comnih.govresearchgate.netfrontiersin.orgnih.govfrontiersin.orgindiana.edumdpi.commdpi.comrvc.ac.ukmdpi.comwpmucdn.com, specific findings related to this compound's effects in these systems were not identified.

Caenorhabditis elegans or Drosophila melanogaster Models for General Biological Effects of this compound

Caenorhabditis elegans (a nematode worm) and Drosophila melanogaster (the fruit fly) are well-established model organisms used to study a wide range of biological processes, including development, genetics, behavior, and disease springernature.comfrontiersin.orgnih.govmdpi.commdpi.com. They are often employed for initial screening of compounds to identify those with general biological activity or potential toxicity micropublication.orgfrontiersin.orgnih.govmdpi.com.

No specific research findings or data were found regarding the evaluation of general biological effects of this compound in either Caenorhabditis elegans or Drosophila melanogaster models.

Zebrafish Embryo Models for Developmental Biology or Pathway Screening with this compound

Zebrafish embryos are a popular vertebrate model for studying developmental biology and screening compounds for effects on development or specific biological pathways nih.govrvc.ac.ukmdpi.comwpmucdn.com. Their external development and transparency allow for easy observation of developmental processes and potential abnormalities rvc.ac.ukwpmucdn.com.

The conducted searches did not yield any specific data or studies reporting on the use of zebrafish embryo models to investigate the effects of this compound on developmental biology or to screen for its activity on particular biological pathways.

Mechanistic Explorations of this compound in Isolated Tissue Preparations

Mechanistic studies using isolated tissue preparations allow for the investigation of a compound's direct effects on specific organs or tissues, free from systemic influences. These studies can provide valuable insights into the cellular and physiological responses mediated by the compound.

Organ Bath Studies for this compound-Mediated Responses

Organ bath studies are a classical pharmacological technique used to measure the contractile or relaxant responses of isolated tissues (such as smooth muscle from blood vessels, airways, or the gastrointestinal tract, or cardiac muscle) to a compound. Tissues are suspended in an oxygenated physiological buffer solution at a controlled temperature and attached to a force transducer to record changes in tension. Concentration-response curves can be generated to determine the potency and efficacy of the compound. While organ bath studies are a standard method for evaluating the effects of compounds on isolated tissues, specific data detailing this compound-mediated responses in such preparations were not found in the consulted literature.

Electrophysiological Recordings in Isolated Cells or Tissues Treated with this compound

Electrophysiological techniques are employed to study the electrical properties of biological cells and tissues, including changes in membrane potential and ion channel activity. Techniques such as patch-clamp recording allow for the measurement of ionic currents across cell membranes in isolated cells or tissue slices. Multi-electrode arrays (MEAs) can be used to record electrical activity from populations of cells or tissue explants. These methods are valuable for understanding how a compound might interact with ion channels or affect cellular excitability. Despite the importance of electrophysiological studies in characterizing the mechanistic effects of compounds, specific data on the effects of this compound in isolated cells or tissues using these techniques were not identified in the available search results.

Investigation of Metabolic Pathways and Biotransformation of this compound (Enzymatic Systems)

Understanding how a compound is metabolized in the body is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or inactive metabolites. Biotransformation typically involves enzymatic processes, primarily in the liver, but also in other tissues.

In Vitro Metabolite Identification of this compound

In vitro metabolite identification studies aim to determine the structures of metabolites formed when a compound is incubated with biological matrices such as liver microsomes, hepatocytes, or recombinant enzymes. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are commonly used to separate and identify metabolites based on their mass-to-charge ratio and fragmentation patterns. While these methods are standard for characterizing drug metabolism in vitro, specific studies detailing the in vitro metabolite identification profile of this compound were not found in the consulted literature.

Future Directions and Advanced Research Frontiers for Indopine

Exploration of Novel Therapeutic Hypotheses for Indopine (Conceptual)

The structural features of this compound, particularly its indole (B1671886) and piperidine (B6355638) moieties, are present in various compounds known to exhibit biological activity ontosight.ai. This structural similarity provides a conceptual basis for exploring novel therapeutic hypotheses for this compound. Research could be directed towards investigating its potential interactions with a range of biological targets, such as receptors or enzymes, which are implicated in various disease pathways ontosight.ai. While specific applications are yet to be pinpointed, the pharmacological potential of this compound warrants further investigation to assess its efficacy and safety for particular conditions ontosight.ai. Future studies could involve in silico screening and in vitro assays to identify potential therapeutic areas where this compound might exert a beneficial effect.

Integration of this compound Research with Systems Biology Approaches

Integrating this compound research with systems biology approaches offers a comprehensive way to understand its potential effects within complex biological networks iu.eduindiana.eduiitm.ac.in. Systems biology aims to model and analyze the interactions between various components of a biological system, such as genes, proteins, and metabolites indiana.eduiu.edu. By applying systems biology to this compound studies, researchers can investigate how the compound might influence biological pathways and networks on a larger scale, rather than focusing on isolated targets indiana.eduiu.edu. This could involve 'omics' technologies, such as genomics, proteomics, and metabolomics, to generate large datasets on the biological changes induced by this compound exposure iu.eduiu.edu. Analyzing these datasets using computational tools can help to elucidate the mechanisms of action of this compound and identify potential biomarkers or pathways that are modulated by the compound iu.eduiu.edu. This integrated approach can provide a more holistic understanding of this compound's biological effects and potentially reveal unforeseen therapeutic opportunities.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Development of Advanced Analytical Techniques for this compound Quantification in Research Matrices

Accurate and sensitive quantification of this compound in various research matrices is crucial for understanding its pharmacokinetic properties and biological disposition resolvemass.caresearchgate.net. Future directions in this compound research necessitate the development and refinement of advanced analytical techniques to achieve this. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors like mass spectrometry (MS), including LC-MS and LC-MS/MS, are essential for the precise measurement of this compound in complex biological samples such as plasma, urine, and tissues resolvemass.caresearchgate.netapacsci.com. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable for volatile or semi-volatile derivatives resolvemass.caresearchgate.net. Future advancements could focus on developing more sensitive and selective methods, potentially incorporating hyphenated techniques or novel sample preparation strategies to enhance detection limits and reduce matrix effects researchgate.netapacsci.comamericanpharmaceuticalreview.compharmtech.com. The integration of automation and miniaturization in analytical workflows could further improve efficiency and throughput in quantifying this compound in large-scale research studies scielo.brresearchgate.net.

Q & A

Q. Table 1: Example Literature Review Matrix for this compound

Study (Year)Model SystemKey FindingLimitations
Smith et al. (2022)HEK293 cellsInhibits Kinase X at IC50 = 50 nMNo in vivo validation
Lee et al. (2023)Rat primary neuronsReduces apoptosis via Caspase-3Small sample size (n=5)

Q. Table 2: Common Pitfalls in this compound Research

PitfallMitigation Strategy
Solvent interferenceUse low DMSO (<0.1%) or alternative solvents (e.g., PBS)
Batch effectsInclude inter-run calibration standards in assays
Overinterpretation of in vitro dataValidate findings in ≥2 model systems

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.